molecular formula C11H17NO B13257936 1-[(1-Phenylethyl)amino]propan-2-ol

1-[(1-Phenylethyl)amino]propan-2-ol

Cat. No.: B13257936
M. Wt: 179.26 g/mol
InChI Key: NFXLZPVBFZLNKO-UHFFFAOYSA-N
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Description

Overview of Chiral Molecules in Synthetic Chemistry

Chiral molecules, compounds that are non-superimposable on their mirror images, are of paramount importance in the field of synthetic chemistry. This property, known as chirality, arises from the presence of a stereogenic element, most commonly a carbon atom attached to four different substituents. These mirror-image isomers, called enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. This distinction is crucial in the pharmaceutical, agrochemical, and fragrance industries, where the desired effect is often associated with a single enantiomer, while the other may be inactive or even harmful. The synthesis of enantiomerically pure compounds, therefore, represents a significant challenge and a primary objective in modern organic synthesis. nih.gov

Importance of β-Amino Alcohol Scaffolds in Asymmetric Transformations

Among the vast array of chiral molecules, β-amino alcohols are a particularly important class of compounds. Their structural motif, characterized by an amino group and a hydroxyl group separated by two carbon atoms, is a key feature in numerous natural products and pharmaceuticals. westlake.edu.cn Beyond their presence in biologically active molecules, β-amino alcohols are highly valued as chiral ligands and auxiliaries in asymmetric synthesis. westlake.edu.cnacs.org The proximity of the nitrogen and oxygen atoms allows them to coordinate to metal centers, creating a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions. nih.gov This has led to the development of numerous catalytic asymmetric transformations, enabling the synthesis of complex chiral molecules with high levels of enantioselectivity. westlake.edu.cn The versatility and efficacy of β-amino alcohol scaffolds have made them indispensable tools for the construction of enantiomerically pure compounds. acs.org

Contextualizing 1-[(1-Phenylethyl)amino]propan-2-ol within Chiral Amino Alcohol Chemistry

Within the diverse family of chiral amino alcohols, this compound holds a notable position. This compound incorporates two chiral centers, one in the 1-phenylethyl moiety and another at the 2-position of the propanol (B110389) backbone. The presence of the phenylethyl group, a common and effective chiral controller, coupled with the β-amino alcohol framework, makes this molecule a valuable asset in asymmetric synthesis. nih.gov Its diastereomers have been utilized as chiral auxiliaries and ligands in various enantioselective reactions, demonstrating their ability to induce high levels of stereocontrol. The study of this compound provides a clear example of how the strategic combination of chiral building blocks can lead to the development of powerful tools for stereoselective synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1-phenylethylamino)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-9(13)8-12-10(2)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

NFXLZPVBFZLNKO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 1 1 Phenylethyl Amino Propan 2 Ol and Its Stereoisomers

Diastereoselective Synthetic Routes for Amino Alcohols

Diastereoselective methods aim to control the relative stereochemistry of the two chiral centers in 1-[(1-Phenylethyl)amino]propan-2-ol, often by using a chiral starting material to influence the formation of the second stereocenter.

Reductive Amination Strategies for α-Phenylethylamine Derivatives

Reductive amination is a cornerstone for the synthesis of amines and their derivatives. nucleos.comsmolecule.commdpi.com This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. In the context of synthesizing this compound, this strategy typically employs 1-phenylethylamine (B125046) and a suitable three-carbon carbonyl compound.

A common approach is the reductive amination of hydroxyacetone (B41140) with 1-phenylethylamine. researchgate.net The reaction proceeds by the formation of an imine intermediate from the condensation of the primary amine and the ketone, which is subsequently reduced to the desired β-amino alcohol. The choice of reducing agent can influence the reaction's efficiency and selectivity. Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. youtube.com For instance, the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been investigated through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net

Furthermore, the reductive amination of acetophenone (B1666503) can produce 1-phenylethylamine, a key precursor. nucleos.comsmolecule.com This reaction can be carried out using various methods, including the Leuckart reaction which utilizes ammonium (B1175870) formate. smolecule.com

ReactantsReagents/CatalystProductReference
1-Phenylethylamine, HydroxyacetoneReducing Agent (e.g., NaBH4)This compound researchgate.net
(R)-(−)-1-hydroxy-1-phenyl-2-propanone, AmmoniaRaney Nickel(1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol researchgate.net
Acetophenone, AmmoniaHydrogen1-Phenylethylamine nucleos.comsmolecule.com

Utilization of Enantiopure Precursors in β-Amino Alcohol Synthesis

The use of enantiopure precursors is a powerful strategy for the synthesis of specific stereoisomers of β-amino alcohols. This approach leverages the existing chirality of a starting material to direct the formation of new stereocenters.

A prevalent method involves the ring-opening of enantiopure epoxides with an appropriate amine. rroij.comresearchgate.netorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of an enantiopure propylene (B89431) oxide with enantiopure 1-phenylethylamine. The aminolysis of epoxides can be catalyzed by various agents, including Lewis acids, to enhance reactivity and selectivity. researchgate.net The regioselectivity of the ring-opening is a critical factor, with the nucleophilic attack of the amine typically occurring at the less sterically hindered carbon of the epoxide.

Another strategy employs enantiopure amino acids as starting materials. rroij.com These can be reduced to the corresponding amino alcohols, which can then be further elaborated. For example, L-phenylalanine can be converted into enantiomerically pure 1,2-amino alcohols through multi-enzyme pathways. acs.orgnih.gov

The use of chiral sulfinamides as auxiliaries also provides a route to enantiopure β-amino alcohols. Chiral N-tert-butanesulfinyl imines can undergo stereoselective additions with various nucleophiles to generate the desired amino alcohol derivatives with high diastereomeric ratios. ua.es

Enantioselective Synthetic Approaches to this compound

Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule from achiral or racemic starting materials, often through the use of a chiral catalyst or reagent.

Asymmetric Hydrogenation Techniques for Optically Pure β-Amino Alcohols

Asymmetric hydrogenation is a powerful tool for the synthesis of optically active compounds, including β-amino alcohols. researchgate.net This technique involves the hydrogenation of a prochiral substrate, such as an α-amino ketone, in the presence of a chiral catalyst. researchgate.netresearchgate.netnih.gov

The synthesis of optically active β-amino alcohols can be achieved by the asymmetric transfer hydrogenation of α-amino ketones. researchgate.net This method has been shown to produce products with high enantiomeric excesses. Rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of unprotected amino ketones. nih.gov Iridium catalysts, particularly those with chiral spiro ligands, have also demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, leading to chiral 1,2-amino alcohols with excellent enantioselectivities. researchgate.net

A dynamic kinetic resolution process coupled with asymmetric hydrogenation can be employed to synthesize all four possible stereoisomers of amino alcohols. nih.gov This strategy involves the use of a chiral catalyst to selectively react with one enantiomer of a rapidly equilibrating racemic starting material.

Chiral Catalyst-Mediated Syntheses of Phenylethylamino Propanols

The use of chiral catalysts is central to many enantioselective transformations. rsc.orgtcichemicals.com In the synthesis of this compound, chiral catalysts can be employed in various reactions to control the stereochemical outcome.

Chiral β-amino alcohol ligands themselves can act as catalysts in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org This highlights the utility of these compounds in promoting asymmetric synthesis. Copper(II) complexes with chiral β-amino alcohol ligands have been found to be effective in catalyzing asymmetric Henry reactions to produce chiral β-nitro alcohols, which can be subsequently reduced to the corresponding β-amino alcohols. rsc.org

Recently, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy and offers a novel pathway to these valuable compounds. Chiral phosphoric acids have also emerged as effective organocatalysts in asymmetric synthesis. beilstein-journals.org

Multi-Step Synthesis Pathways Involving this compound Core Structures

The synthesis of complex molecules often requires multi-step reaction sequences. researchgate.netresearchgate.nettue.nlrsc.org The this compound core structure can be a key intermediate in the synthesis of more complex targets, including pharmaceuticals. tdcommons.orgresearchgate.net

For instance, a multi-step synthesis might begin with the hydroboration of an allylic amine derivative, followed by an imine reduction sequence to generate a chiral γ-amino alcohol. kyushu-u.ac.jp Another example involves the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, where a chiral methylhydroxyaminopropanol compound serves as a key intermediate. researchgate.net

The development of one-pot or cascade reactions is a significant goal in multi-step synthesis, as it can improve efficiency and reduce waste. researchgate.net Chemo-enzymatic and enzymatic cascade reactions are increasingly being employed for the synthesis of chiral amino alcohols, offering high selectivity and environmentally benign conditions. acs.orgresearchgate.netnih.gov For example, a multi-enzyme pathway has been developed for the conversion of L-phenylalanine into enantiomerically pure phenylethanolamine. acs.orgnih.gov

Stereochemical Analysis and Control in 1 1 Phenylethyl Amino Propan 2 Ol Derivatives

Enantiomeric and Diastereomeric Considerations for 1-[(1-Phenylethyl)amino]propan-2-ol

This compound possesses two stereogenic centers: one at the C-2 of the propan-2-ol moiety and the other at the benzylic carbon of the 1-phenylethyl group. Consequently, the compound can exist as four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers and multiple diastereomeric relationships.

Isomers are compounds that share the same molecular formula but have different structural arrangements. mdpi.com Stereoisomers, specifically, have the same connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other. mdpi.commasterorganicchemistry.com For this compound, the (1R, 2R) and (1S, 2S) forms are enantiomers, as are the (1R, 2S) and (1S, 2R) forms. Enantiomers share identical physical properties except for their interaction with plane-polarized light. mdpi.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com The relationship between any two stereoisomers of this compound that are not enantiomers is diastereomeric. For instance, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography or crystallization. nih.gov

The synthesis of a specific stereoisomer is crucial, as different isomers can exhibit varied biological and pharmacological activities. nih.gov A classic example of the importance of stereoisomerism is seen in related amino alcohols, where specific configurations are required for desired therapeutic effects. The preparation of optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol, a structurally similar compound, highlights the distinct properties and synthetic accessibility of each stereoisomer. rsc.org

Stereocenter Configuration and Absolute Stereochemistry Determination

Determining the absolute configuration (R or S) of each stereocenter is essential for characterizing the specific stereoisomer. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is a definitive method for determining the three-dimensional structure of a crystalline compound, thereby establishing its absolute configuration. For instance, the absolute configuration of an azetidine-2,4-dicarboxylic acid derivative was assigned based on its X-ray structure and the known configuration of the (S)-1-phenylethylamine moiety used in its synthesis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for stereochemical analysis. To distinguish between enantiomers, chiral derivatizing agents (CDAs) are often used. These reagents react with the chiral molecule to form diastereomers, which exhibit distinct NMR spectra. nih.gov For example, racemic 1- and 2-naphthylmethoxyacetic acids have been resolved using L-phenylalaninol to create diastereomers that can be separated and analyzed, allowing for the determination of the absolute configuration of chiral alcohols and amines. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with quantum chemical calculations, offers a robust method for determining the absolute configuration and conformational preferences of chiral molecules in solution. nih.gov This technique was successfully used to determine that (-)-1-phenylethanol has the S-configuration by comparing the experimental VCD spectrum with simulated spectra for different conformers. nih.gov

The synthetic pathway itself can also be used to assign stereochemistry, particularly in stereospecific syntheses where the configuration of the starting material dictates the configuration of the product. google.com

Control of Stereoselectivity in Synthetic Reactions Involving Phenylethylamine Moieties

Achieving control over the stereochemical outcome of a reaction is a primary goal in asymmetric synthesis. For derivatives of this compound, this involves managing the formation of the two chiral centers. The 1-phenylethylamine (B125046) (α-PEA) group is not just a component of the final molecule but is also widely utilized as a "chiral auxiliary." nih.govnih.gov A chiral auxiliary is a chiral moiety temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. nih.gov

The chiral (R)- or (S)-1-phenylethylamine group is highly effective in controlling diastereoselectivity in a variety of chemical transformations. nih.govresearchgate.net It can induce the formation of one diastereomer in preference to others.

Research has shown that the 1-phenylethylamino group, when incorporated into reactants, can efficiently control the stereochemical course of reactions such as hetero-Diels-Alder cycloadditions. researchgate.net In the synthesis of tetrahydro-β-carboline derivatives, the (R)-1-phenylethylamine motif as a chiral auxiliary guided the reduction of an imine, resulting in the formation of diastereomeric products with moderate to good stereoselectivity. researchgate.net The steric hindrance provided by the chiral auxiliary can block one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face, a principle rationalized by stereochemical models like Cram's or Felkin's. researchgate.netnih.gov

The effectiveness of α-PEA as a chiral auxiliary has been demonstrated in the synthesis of various biologically active compounds, including piperidin-2-ones and lactams, through diastereoselective cyclization reactions. nih.gov

Table 1: Examples of Diastereoselective Reactions Using Phenylethylamine Auxiliaries

Reaction TypeChiral AuxiliaryKey FindingDiastereomeric Ratio (dr)Reference
Reduction of Imines(R)-1-phenylethylamineReduction using modified sodium borohydrides led to diastereomeric tetrahydro-β-carbolines.Up to 70:30 researchgate.net
Cyclization(R)-α-PEAFormation of diastereomeric lactams for the synthesis of psychoactive tetrahydro-3-benzazepines.80:20 nih.gov
Aldol (B89426) Reaction(R) or (S)-α-PEASynthesis of an intermediate for (S)-Fluoxetine showed high yield and anti-aldol selectivity.High anti-selectivity nih.govmdpi.com
Hetero-Diels-Alder Cycloaddition1-phenylethylamino groupEfficient control in the synthesis of chiral heterocycles.Not specified researchgate.net

The conditions under which a reaction is performed play a critical role in determining its stereochemical outcome. Factors such as solvent, temperature, and the nature of the reagents can significantly influence diastereoselectivity. researchgate.net

Solvent: The polarity of the solvent can affect the transition state energies of competing diastereomeric pathways. In the reaction of phenylethylamine with methyl acrylate, polar solvents were found to strongly catalyze the reaction. researchgate.net The choice of solvent can also be crucial in resolutions via diastereomeric salt formation. nih.gov

Temperature: Asymmetric reductions often show higher selectivity at lower temperatures, as the smaller differences in activation energies between diastereomeric transition states become more influential. rsc.org

Reagents and Catalysts: The choice of reagent is paramount. In the reduction of imines containing a chiral phenylethylamine auxiliary, using sodium borohydride (B1222165) modified with carboxylic acids was explored to enhance selectivity, although in that specific case, significant improvement was not observed. researchgate.net In other systems, the use of specific catalysts, such as scandium triflate (Sc(OTf)₃), has been shown to be effective in affording good yields of amino alcohols from the ring-opening of epoxides with chiral amines. researchgate.net The stereochemistry of electrophilic addition reactions is also highly dependent on the reagent, which can lead to syn or anti addition products. dalalinstitute.com Human monoamine transporters (MATs) and organic cation transporters (OCTs) also demonstrate that stereoselectivity is highly dependent on the specific transporter protein (the "reagent" in a biological context), with different transporters preferring different enantiomers of the same substrate. nih.gov

Table 2: Influence of Reaction Conditions on Stereoselectivity

ConditionSystem/ReactionObservationReference
Solvent PolarityReaction of phenylethylamine with methyl acrylatePolar solvents like methanol (B129727) significantly increased the reaction rate compared to less polar or solventless conditions. researchgate.net
TemperatureAsymmetric reduction of acetophenone (B1666503)Lower temperatures generally favor higher optical yields in reductions using chirally modified lithium aluminium hydrides. rsc.org
Reducing AgentReduction of a C=N bond in a tetrahydro-β-carboline precursorModified sodium borohydrides (e.g., NaBH(OAc)₃) were tested to improve diastereoselectivity, though with limited success in this instance. researchgate.net
CatalystRing opening of epoxides with chiral primary aminesThe presence of Sc(OTf)₃ was effective in promoting the reaction to yield diastereomeric β-amino alcohols. researchgate.net

Application of 1 1 Phenylethyl Amino Propan 2 Ol As a Chiral Auxiliary and Building Block

Utilization in Asymmetric Synthesis of Complex Organic Molecules

The primary role of a chiral auxiliary is to be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The 1-[(1-Phenylethyl)amino]propan-2-ol framework is particularly effective in this capacity, influencing the formation of new stereocenters with high levels of control.

Chiral auxiliaries derived from phenylethylamine are instrumental in directing diastereoselective alkylation reactions. When attached to a prochiral substrate, the bulky and stereochemically defined auxiliary blocks one face of the molecule, forcing an incoming electrophile, such as an alkyl halide, to attack from the less hindered face. This steric guidance ensures the preferential formation of one diastereomer over the other.

In a typical sequence involving a related Evans-type chiral auxiliary, an enolate is formed using a strong base like Lithium Diisopropylamide (LDA). youtube.com The chiral auxiliary creates a rigid, chelated intermediate with the lithium cation, which orients the substituent groups in a predictable manner to minimize steric strain. youtube.com This controlled environment dictates the trajectory of the incoming alkylating agent, leading to high diastereoselectivity. youtube.com The environment created by the chiral auxiliary is crucial for ensuring that the alkylation occurs selectively, favoring one diastereomer. youtube.com After the reaction, the auxiliary can be removed through reduction, for example with lithium borohydride (B1222165), to yield the desired chiral product. youtube.com

Reaction Step Reagent/Intermediate Function
1. AcylationPropanoyl chlorideAttaches the prochiral unit to the auxiliary.
2. Enolate FormationLithium Diisopropylamide (LDA)Generates a nucleophilic Z-enolate. youtube.com
3. AlkylationBenzyl bromideThe electrophile that adds to the enolate.
4. Auxiliary CleavageLithium borohydrideReductively removes the auxiliary to yield the chiral alcohol. youtube.com

The aldol (B89426) reaction, which forms a new carbon-carbon bond and up to two new stereocenters, is a powerful tool in organic synthesis. youtube.comyoutube.com Chiral auxiliaries, such as the oxazolidinones developed by Evans, are famously used to control the stereochemical outcome of these reactions. youtube.com These auxiliaries function similarly to the this compound scaffold.

The process involves attaching the auxiliary to a carboxylic acid derivative, followed by selective enolization using a base like LDA to create a Z-enolate. youtube.com This enolate then reacts with an aldehyde. The chiral auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition. youtube.com The resulting aldol adduct can then be used in the synthesis of complex natural products. emorychem.science Organocatalysts derived from natural amino acids have also been shown to produce aldol products with high diastereoselectivities (up to 99:1) and enantioselectivities (up to >99% ee). emorychem.science

Asymmetric transfer hydrogenation (ATH) is a key method for producing chiral alcohols from prochiral ketones. This process typically involves a metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol. Ligands derived from 1,2-amino alcohols are highly effective in this transformation. rsc.org

In this context, derivatives of this compound can be used as chiral ligands that coordinate to a metal center, often Ruthenium(II). The resulting chiral complex catalyzes the transfer of hydrogen from a donor (e.g., propan-2-ol) to a ketone substrate. nih.gov The stereochemistry of the ligand dictates the facial selectivity of the hydride transfer, resulting in the formation of one enantiomer of the alcohol product in excess. Ligands based on cis-1-aminoindan-2-ol, a structurally related amino alcohol, have yielded some of the highest asymmetric inductions reported for this application. rsc.org

Parameter Description
Catalyst Typically a [Ru(arene)Cl₂]₂ dimer complexed with the chiral amino alcohol ligand.
Hydrogen Donor Isopropanol (Propan-2-ol) is commonly used. nih.gov
Substrate Prochiral ketones (e.g., acetophenone).
Product Chiral secondary alcohols (e.g., (R)- or (S)-1-phenylethanol).
Selectivity High enantiomeric excess (ee) is achievable, controlled by the ligand's chirality. rsc.org

Development of Chiral Ligands and Catalysts Incorporating the 1-Phenylethylamino Propanol (B110389) Scaffold

Beyond its use as a transient auxiliary, the this compound structure serves as a permanent chiral scaffold for the design of ligands and catalysts. Its bidentate N,O-coordination motif is ideal for forming stable complexes with a variety of transition metals.

Ruthenium(II) complexes are versatile catalysts for a wide range of organic transformations. nih.govresearchgate.net When complexed with chiral ligands like those derived from this compound, these metal centers become powerful asymmetric catalysts. For instance, Ru(II) complexes are highly effective in the transfer hydrogenation of ketones and imines. nih.govgoogle.com

The ligand coordinates to the ruthenium center, creating a defined chiral environment around the metal. This steric and electronic influence is then transferred to the catalytic cycle, enabling enantioselective reduction of substrates. google.com The modularity of ligands allows for fine-tuning of the catalyst's properties to optimize reactivity and selectivity for specific substrates. nih.gov Such complexes are often stable and can achieve high turnover numbers, making them efficient for preparing valuable chiral alcohols and amines. nih.govgoogle.com

The 1-phenylethylamino propanol scaffold is a valuable building block for creating novel and more complex chiral ligand systems. By chemically modifying the amino or hydroxyl groups, researchers can develop ligands with tailored properties for specific enantioselective processes. rsc.org For example, the scaffold can be incorporated into larger P,N-ligands, which have proven effective in gold-catalyzed enantioselective reactions. nih.gov

The development of new ligand systems is crucial for expanding the scope of asymmetric catalysis. The combination of the rigid propanol backbone and the stereodirecting phenylethyl group provides a reliable platform for creating libraries of ligands. These can then be screened in various metal-catalyzed reactions, such as C-C bond formations, hydrogenations, and aminations, to identify catalysts that provide high yields and excellent stereoselectivity for the synthesis of valuable chiral compounds. rsc.orgnih.gov

Precursor in the Synthesis of Specific Chiral Compounds

The utility of this compound extends to its role as a precursor in the synthesis of various chiral compounds. Its amino and alcohol functionalities provide reactive sites for further chemical transformations, enabling the construction of new stereocenters with a high degree of control.

Asymmetric Synthesis of β-Amino Acids and Derivatives

The synthesis of β-amino acids is of significant interest due to their presence in a variety of natural products and pharmaceutical agents. nih.gov this compound and its derivatives have been employed as chiral auxiliaries in methodologies developed for the asymmetric synthesis of these important molecules.

One strategy involves the use of chiral derivatives of β-alanine containing the α-phenylethyl group. nih.gov For instance, (R,R)-bis(α-phenylethyl)amine can be reacted with acryloyl chloride to form an unsaturated amide. nih.gov Subsequent 1,4-addition of an α-phenylethylamine to this amide, followed by alkylation, proceeds with high diastereoselectivity. nih.gov The final steps of hydrogenolysis and hydrolysis yield the desired α-substituted-β-amino acid. nih.gov The use of microwave irradiation in the final steps can be crucial to prevent racemization of the product. nih.gov This method takes advantage of readily available and inexpensive starting materials, including β-alanine and either the (R)- or (S)-enantiomer of α-phenylethylamine as the chiral auxiliary. nih.gov

A summary of the key steps in this asymmetric synthesis is provided in the table below.

StepReactantsProductKey Feature
Amide Formation(R,R)-bis(α-phenylethyl)amine, Acryloyl chlorideN,N-bis[(R)-α-phenylethyl]prop-2-enamideFormation of the unsaturated amide
1,4-AdditionN,N-bis[(R)-α-phenylethyl]prop-2-enamide, (S)-α-phenylethylamineN,N-Bis[(R)-α-phenylethyl]-3-N'-[(S)-α-phenylethyl]amino-propanamideCreation of a new stereocenter
AlkylationPropanamide derivative, Alkyl halideAlkylated propanamide derivativeHigh diastereoselectivity
Hydrogenolysis & HydrolysisAlkylated propanamide derivative(S)-α-benzyl-β-alanineRemoval of the chiral auxiliary

Formation of other Chiral Amino Alcohol Structures

This compound and similar structures are precursors for a variety of other chiral amino alcohols, which are themselves valuable building blocks in organic synthesis. westlake.edu.cnnih.gov These compounds are integral to the synthesis of pharmaceuticals and other biologically active molecules. frontiersin.orgmdpi.com

One common method for the synthesis of chiral amino alcohols is the reductive amination of α-hydroxy ketones. frontiersin.org For example, (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol can be synthesized from (R)-(−)-1-hydroxy-1-phenyl-2-propanone through reductive amination using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net

Enzymatic methods also offer a powerful approach to the synthesis of chiral amino alcohols. nih.govnih.gov Engineered amine dehydrogenases, for instance, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. frontiersin.org This biocatalytic approach provides a green and efficient alternative to traditional chemical methods. frontiersin.org

Furthermore, the N-alkylation of amino alcohols is a key transformation for creating diverse chiral structures. nih.gov While selective mono-N-alkylation can be challenging, methods have been developed to achieve this with high efficiency. organic-chemistry.org For example, the use of 9-borabicyclononane (B1260311) (9-BBN) as a chelating agent allows for the selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org

The following table summarizes different approaches to synthesizing chiral amino alcohols.

MethodStarting MaterialsKey Reagents/CatalystsProduct Type
Reductive Aminationα-hydroxy ketone, AmmoniaRaney nickelAmino alcohol
Enzymatic Reductive Aminationα-hydroxy ketone, AmmoniaEngineered amine dehydrogenaseChiral amino alcohol
N-AlkylationAmino alcohol, Alkyl halide9-BBNMono-N-alkylated amino alcohol
Ring Opening of EpoxidesEpoxide, AmineLewis acid (e.g., Scandium(III) trifluoromethanesulfonate)β-amino alcohol

Mechanistic Investigations of Reactions Involving 1 1 Phenylethyl Amino Propan 2 Ol

Elucidation of Reaction Pathways in 1-[(1-Phenylethyl)amino]propan-2-ol Synthesis

The synthesis of this compound, a chiral β-amino alcohol, is primarily achieved through two principal mechanistic pathways: the nucleophilic ring-opening of an epoxide and the reductive amination of a keto-alcohol. The choice of pathway can influence yield, regioselectivity, and stereochemical purity.

One of the most direct methods involves the aminolysis of propylene (B89431) oxide with (R)- or (S)-1-phenylethylamine. mdpi.comrroij.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. jsynthchem.com Under neutral or basic conditions, the amine, acting as the nucleophile, attacks the less sterically hindered carbon atom of the epoxide ring. rroij.comjsynthchem.com In the case of propylene oxide, the attack occurs at the terminal (C1) carbon, leading to the formation of the desired 1-amino-2-propanol skeleton. scirp.org The regioselectivity of this reaction is generally high. The reaction can be performed under various conditions, including solvent-free systems or in polar solvents like a DMF/water mixture, which can enhance reaction rates and selectivity without the need for a catalyst. rsc.orgorganic-chemistry.org

An alternative pathway is the reductive amination of a suitable keto-alcohol precursor, such as 1-hydroxy-1-phenyl-2-propanone, though a more direct precursor would be 1-hydroxy-2-propanone (acetol). researchgate.net This two-step process begins with the condensation of the ketone with 1-phenylethylamine (B125046) to form a Schiff base or imine intermediate. This is followed by in-situ reduction of the imine using a reducing agent like hydrogen gas with a metal catalyst (e.g., Raney nickel or Palladium on carbon) or a hydride reagent. researchgate.netgoogle.com This method can also yield the target compound, with the stereochemical outcome being dependent on the substrate and reduction conditions.

Synthetic PathwayKey ReactantsGeneral MechanismKey Features
Epoxide Ring-OpeningPropylene oxide, 1-PhenylethylamineSN2 nucleophilic attack of the amine on the less hindered carbon of the epoxide. jsynthchem.comHigh regioselectivity, often requires no catalyst, can be performed under mild, solvent-free conditions. rroij.comrsc.org
Reductive Amination1-Hydroxy-2-propanone (Acetol), 1-Phenylethylamine, Reducing Agent (e.g., H2/Pd)Formation of an imine intermediate followed by catalytic hydrogenation. google.comVersatile method applicable to various ketones and amines; stereoselectivity is controlled in the reduction step.

Stereochemical Mechanism of Chiral Induction in Auxiliary-Mediated Reactions

When used as a chiral auxiliary, this compound imparts its chirality onto a prochiral substrate, guiding the formation of a new stereocenter with high diastereoselectivity. wikipedia.org The mechanism of this chiral induction relies on the formation of a rigid transition state where one face of the reacting molecule is effectively blocked by the auxiliary's structure.

The process begins by covalently attaching the chiral auxiliary to the substrate, for instance, by forming an amide with a carboxylic acid derivative. Subsequent deprotonation with a base can generate a chiral enolate. The stereochemical outcome of the reaction (e.g., alkylation or aldol (B89426) reaction) is then dictated by the conformation of this enolate-auxiliary complex.

A plausible transition state model involves the formation of a chelated intermediate, particularly with a metal cation (like Li+ or Mg2+) if an organometallic reagent or specific base is used. The metal can coordinate with both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the inherent steric demands of the auxiliary, creates a rigid, bicyclic-like structure. The bulky phenyl group from the 1-phenylethyl moiety orients itself to minimize steric strain, typically positioning itself to shield one of the two faces of the planar enolate. nih.gov Consequently, an incoming electrophile is directed to attack from the less hindered, open face, resulting in the preferential formation of one diastereomer. The hydroxyl group's ability to coordinate with the metal cation is crucial for creating this well-defined transition state, enhancing the level of stereocontrol compared to auxiliaries lacking this feature.

FactorMechanistic Role in Chiral InductionExample
Chiral Center (Phenylethyl)Provides the initial source of asymmetry.The (R) or (S) configuration of the 1-phenylethyl group determines the overall facial bias.
Steric Hindrance (Phenyl Group)Physically blocks one face of the reactive intermediate (e.g., enolate), forcing electrophilic attack from the opposite side. nih.govIn an alkylation reaction, the phenyl group prevents the alkyl halide from approaching one side of the enolate plane.
Chelation (Hydroxyl Group)Coordinates with a metal cation (e.g., Li+) to form a rigid, cyclic transition state, locking the conformation.The lithium enolate forms a chelate with the hydroxyl group, restricting bond rotation and enhancing facial bias.

Role of Intermolecular Interactions in Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound are governed by a delicate balance of non-covalent intermolecular interactions, primarily hydrogen bonding and steric hindrance. nih.govnih.gov

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group makes the molecule a potent participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.gov In a reaction, these groups can form hydrogen bonds with substrates, reagents, or solvents. This pre-organizes the reactants into a specific orientation within the transition state, lowering the activation energy for a desired pathway and increasing selectivity. acs.orgmdpi.com For example, a hydrogen bond between the auxiliary's hydroxyl group and a carbonyl oxygen on an electrophile can direct the electrophile's trajectory and enhance diastereoselectivity in an aldol reaction. acs.org The ability of water or other protic solvents to form hydrogen bonds can also influence reaction pathways and outcomes. nih.gov

Steric Hindrance: The most significant steric feature of the auxiliary is the phenyl group. Its bulkiness creates a "steric shield" that physically obstructs one side of the molecule. nih.gov This steric repulsion is a primary factor in directing the stereochemical outcome of reactions, as seen in auxiliary-controlled alkylations and other C-C bond-forming reactions. The effectiveness of this steric blocking ensures that reactants approach from the most accessible trajectory, leading to high diastereomeric excesses.

The interplay between these forces is critical. While strong hydrogen bonds can create a highly ordered transition state, significant steric repulsion is needed to enforce a high degree of facial selectivity. Weaker interactions, such as CH/π interactions between the phenyl ring and parts of the substrate, may also contribute to stabilizing the preferred conformation of the transition state complex. psu.edu

InteractionStructural OriginEffect on Reaction
Hydrogen Bonding-OH and -NH groupsPre-organizes transition state geometry, enhances substrate-reagent recognition, increases selectivity. nih.govacs.orgmdpi.com
Steric HindrancePhenyl group on the phenylethyl moietyBlocks one reactive face of the substrate, leading to high diastereoselectivity by directing incoming reagents. nih.gov
Dipole-Dipole InteractionsPolar C-O, C-N, N-H, O-H bondsContribute to the overall conformational preference and stability of the transition state assembly.
CH/π InteractionsPhenyl ring and C-H bonds of the substrate or solventProvide subtle, additional stabilization for the preferred transition state conformation. psu.edu

Advanced Structural Characterization of 1 1 Phenylethyl Amino Propan 2 Ol and Analogues

X-ray Crystallography for Absolute Configuration Determination of Chiral Amino Alcohols

X-ray crystallography stands as the most powerful method for the unambiguous determination of the absolute configuration of chiral molecules in their crystalline form. wikipedia.orgspringernature.com This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms within the crystal, which allows for the differentiation between enantiomers. researchgate.netnih.gov

For chiral amino alcohols, obtaining a single crystal of sufficient quality is a primary and often challenging prerequisite. researchgate.net The absolute configuration of a chiral molecule can be determined by analyzing the diffraction pattern of a single crystal. wikipedia.org Enantiomerically pure chiral compounds crystallize in one of the 65 Sohncke groups, which are chiral space groups. wikipedia.orged.ac.uk The Bijvoet method, which utilizes the differences in intensity between Friedel pairs of reflections (hkl and -h-k-l), is a key component of this analysis. researchgate.net The successful application of this method allows for the assignment of the correct R or S descriptor to each stereocenter. wikipedia.org

In cases where the molecule itself only contains light atoms (like carbon, nitrogen, and oxygen), the anomalous scattering effect can be weak. researchgate.net To overcome this, chemists may co-crystallize the amino alcohol with a compound containing heavier atoms or with a chiral compound of a known absolute configuration to serve as an internal reference. researchgate.net The formation of salts, such as hydrochlorides, can also facilitate crystallization and enhance the accuracy of the absolute configuration determination. researchgate.net

Table 1: Key Aspects of X-ray Crystallography for Chiral Amino Alcohols

FeatureDescriptionRelevance to Chiral Amino Alcohols
Principle Diffraction of X-rays by a single crystal to determine the arrangement of atoms in 3D space. wikipedia.orgProvides definitive proof of the absolute stereochemistry (R/S configuration) of compounds like 1-[(1-phenylethyl)amino]propan-2-ol.
Requirement High-quality single crystal of the enantiomerically pure compound. researchgate.netCan be challenging for some amino alcohols; derivatization or salt formation may be necessary. researchgate.net
Key Technique Bijvoet Method (Anomalous Dispersion). researchgate.netDifferences in diffraction intensities of Friedel pairs allow for the assignment of absolute configuration. nih.gov
Limitation Weak anomalous scattering from light atoms (C, N, O). researchgate.netMay require co-crystallization with a heavy-atom-containing compound or a known chiral reference. researchgate.net

Spectroscopic Methods for Stereoisomer Differentiation (e.g., Advanced NMR, Chiral Chromatography)

While X-ray crystallography is the gold standard for solid-state analysis, spectroscopic methods are indispensable for differentiating stereoisomers in solution and for analytical-scale separations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for differentiating diastereomers. For enantiomers, which have identical NMR spectra under achiral conditions, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary. researchgate.netfrontiersin.org These agents react with or form complexes with the enantiomeric amino alcohols, creating diastereomeric species that exhibit distinct NMR signals. researchgate.net

A common strategy involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as chiral derivatizing agents. researchgate.net The resulting diastereomeric esters or amides will have protons in different chemical environments, leading to separable signals in the NMR spectrum. researchgate.netrsc.org The analysis of the chemical shift differences (Δδ) can not only distinguish between the stereoisomers but also be used to determine the absolute configuration based on established empirical models. rsc.org For 1,2-amino alcohols, a general protocol using bis-MPA derivatives allows for the differentiation of all four possible stereoisomers. researchgate.net

Chiral Chromatography:

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. sigmaaldrich.com

For amino alcohols, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (CHIROBIOTIC T), are particularly well-suited for the separation of underivatized amino acids and their derivatives due to their ability to engage in multiple types of interactions, including ionic, hydrogen bonding, and hydrophobic interactions. sigmaaldrich.com The choice of mobile phase is critical and can significantly impact the separation efficiency. sigmaaldrich.com Chiral chromatography is not only used for analytical purposes, such as determining the enantiomeric excess (ee) of a sample, but also for preparative separations to obtain enantiomerically pure compounds. sci-hub.se

Table 2: Spectroscopic and Chromatographic Methods for Stereoisomer Differentiation

MethodPrincipleApplication to this compound
Advanced NMR Formation of diastereomeric derivatives or complexes with a chiral agent, leading to distinct NMR signals for each stereoisomer. researchgate.netfrontiersin.orgDetermination of absolute configuration and enantiomeric purity in solution by analyzing chemical shift differences of diastereomeric derivatives (e.g., with Mosher's acid). researchgate.netrsc.org
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, resulting in separation. sigmaaldrich.comSeparation of the (1R,2S), (1S,2R), (1R,2R), and (1S,2S) stereoisomers for analytical quantification or preparative isolation. sigmaaldrich.com

Analysis of Intramolecular and Intermolecular Interactions (e.g., C-H...π interactions, Hydrogen Bonding)

The conformation and crystal packing of this compound and its analogues are governed by a network of non-covalent interactions.

Hydrogen Bonding:

Hydrogen bonding is a dominant intermolecular force in amino alcohols. The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and an amino (-NH) group (also a donor and acceptor) allows for the formation of extensive hydrogen-bonding networks. nih.gov In the solid state, these interactions are crucial in dictating the crystal packing. For instance, protonated amino alcohols can form strong heterosynthons with counter-ions, such as carboxylates, through N-H⁺···⁻OOC interactions. nih.gov

C-H...π Interactions:

Table 3: Non-Covalent Interactions in Chiral Amino Alcohols

InteractionDescriptionSignificance in this compound
Intermolecular Hydrogen Bonding Attraction between the -OH or -NH group of one molecule and the N or O atom of a neighboring molecule. nih.govDictates crystal packing and solid-state architecture.
Intramolecular Hydrogen Bonding Hydrogen bond between the -OH proton and the nitrogen atom within the same molecule. rsc.orgInfluences the molecular conformation and can reduce the tendency for intermolecular association. rsc.orgresearchgate.net
C-H...π Interactions Weak interaction between a C-H bond and the π-electron cloud of the phenyl ring. nih.govContributes to the stabilization of specific conformations. nih.gov

Derivatives and Analogues of 1 1 Phenylethyl Amino Propan 2 Ol in Chemical Research

Structural Modifications and their Synthetic Implications for Amino Alcohol Backbones

The amino alcohol backbone is a prevalent motif in many biologically active compounds and serves as a crucial building block in asymmetric synthesis. nih.gov Structural modifications of this backbone are a key area of research, aiming to fine-tune the properties of the resulting molecules.

Key Areas of Structural Modification:

Substitution on the Aromatic Ring: Introducing various substituents onto the phenyl group of 1-[(1-phenylethyl)amino]propan-2-ol can significantly alter its electronic and steric properties. This, in turn, influences its reactivity and interactions with other molecules.

Modification of the Alkyl Chain: Altering the length or branching of the propanol (B110389) chain can impact the molecule's conformational flexibility and lipophilicity.

N-Alkylation and N-Acylation: The secondary amine group is a prime site for modification. N-alkylation or N-acylation can introduce a wide range of functional groups, leading to the synthesis of diverse derivatives. For instance, amidation of amino alcohols with plant oils has been explored to create novel monomers for polymerization. researchgate.net

Hydroxyl Group Derivatization: The hydroxyl group can be esterified or etherified to introduce new functionalities and alter the compound's polarity and reactivity.

Synthetic Implications:

The synthesis of these modified amino alcohol backbones often involves multi-step processes. For example, the synthesis of chiral 1,2-amino alcohols can be achieved from L-phenylalanine through enzymatic cascades. nih.gov The choice of synthetic route is critical and often depends on the desired stereochemistry and the nature of the introduced modifications. The development of site-selective modification techniques is crucial for efficiently creating complex peptide and protein structures. rsc.org Recent advancements have focused on post-translational modifications to edit peptide backbones, replacing N-H bonds with C-C bonds to create versatile α,γ-diketones. nih.govacs.org

Table 1: Examples of Structural Modifications and Synthetic Approaches

Modification Type Example of Modified Structure Synthetic Approach Key Implications
N-Acylation N-acetyl-β-iminoethyl alcoholAcetylation of di-ethanolamine with acetyl chloride. louisville.eduEnhances stability of the amino group towards oxidation. louisville.edu
C-Terminal Modification C-terminal β-amino alcohol peptideO to N acyl transfer from an O-acyl linked peptide. nih.govCan enhance antibacterial activity of peptides. nih.gov
Backbone Editing α,γ-diketoamide in peptide backboneOxidation and intramolecular isomerization of a precursor. nih.govacs.orgCreates versatile motifs for further derivatization. nih.gov

Comparative Studies of Stereoisomers and Related Chiral Amino Alcohols

The stereochemistry of amino alcohols is paramount to their biological activity and their efficacy as chiral auxiliaries or ligands in asymmetric synthesis. nih.govpolyu.edu.hk Comparative studies of the stereoisomers of this compound and related chiral amino alcohols provide valuable insights into structure-activity relationships.

Comparative Analysis of Stereoisomers:

The two chiral centers in this compound give rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the phenyl, methyl, and hydroxyl groups significantly influences how these molecules interact with chiral environments, such as biological receptors or chiral catalysts. For example, in a study of fenoterol (B1672521) derivatives, the chirality of the second stereogenic center was found to affect β2-adrenergic receptor binding and subtype selectivity. nih.gov

Related Chiral Amino Alcohols:

1-Amino-2-phenyl-propan-2-ol: This structural isomer of this compound also possesses two chiral centers. Its synthesis and properties have been a subject of interest in chemical research. scbt.comnih.govchemicalbook.com

N-(1-phenylethyl)propan-2-amine: This analogue lacks the hydroxyl group, making it a chiral amine rather than an amino alcohol. Comparing its properties to this compound helps to elucidate the role of the hydroxyl group in molecular interactions and reactivity. The synthesis of related compounds like (R)-1-phenylpropan-2-amine has been achieved through chemical methods. researchgate.net

These comparative studies are essential for the rational design of new chiral ligands, catalysts, and biologically active molecules with improved stereoselectivity and efficacy.

Table 2: Comparison of Related Chiral Amino Alcohols

Compound CAS Number Molecular Formula Key Structural Feature
This compound1153186-93-6C11H17NOSecondary amine, secondary alcohol. chemscene.com
1-Amino-2-phenyl-propan-2-ol17643-24-2C9H13NOPrimary amine, tertiary alcohol. scbt.com
N-(1-phenylethyl)propan-2-amineNot availableC11H17NSecondary amine, no hydroxyl group.

Exploration of Diverse Chemical Transformations

The functional groups present in this compound—the secondary amine and the secondary alcohol—are amenable to a variety of chemical transformations.

Oxidation:

The oxidation of the alcohol and amine moieties can lead to different products depending on the reaction conditions and the oxidizing agent used.

Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone, yielding 1-[(1-phenylethyl)amino]propan-2-one. Various methods for the aerobic oxidation of alcohols have been developed, some utilizing copper/TEMPO catalyst systems that are efficient at room temperature. nih.gov Selective oxidation of alcohols in the presence of amines can be achieved under acidic conditions using oxoammonium salts. nih.gov

Oxidation of the Amine: The secondary amine can be oxidized to an imine or further to other nitrogen-containing functional groups. The oxidation of amines can be catalyzed by metal complexes, such as ruthenium-based catalysts. rsc.org

Reduction:

The reduction of derivatives of this compound is also a key transformation. For instance, the reduction of an oxime derivative of a related compound, l-1-phenyl-1-hydroxy-2-propanone, using a nickel-aluminum catalyst mixture, has been shown to produce l-erythro-2-amino-1-phenyl-1-propanol. google.comgoogle.com This highlights how reduction can be a crucial step in the synthesis of specific stereoisomers.

Substitution of the Amine Group:

The nitrogen atom in the amino group can act as a nucleophile, participating in substitution reactions. Transition metal-catalyzed N-alkylation of amines with alcohols is a well-established method for forming new C-N bonds through a "borrowing hydrogen" or "hydrogen autotransfer" process. rsc.org This strategy avoids the need for pre-functionalized alkylating agents.

These transformations expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a wide range of new compounds with potentially interesting properties and applications.

Table 3: Summary of Chemical Transformations

Transformation Functional Group Reagents/Catalysts Product Type
Oxidation Secondary AlcoholCu/TEMPO, Oxoammonium salts nih.govnih.govKetone
Oxidation Secondary AmineRuthenium complexes rsc.orgImine
Reduction Oxime (derivative)Nickel-aluminum catalyst google.comgoogle.comAmine
Substitution AmineTransition metal catalysts (e.g., Ru, Ir) rsc.orgN-alkylated amine

Future Perspectives in Research on 1 1 Phenylethyl Amino Propan 2 Ol

Emerging Synthetic Methodologies for Enhanced Diastereoselectivity and Enantioselectivity

The synthesis of vicinal amino alcohols, such as 1-[(1-Phenylethyl)amino]propan-2-ol, with precise control over stereochemistry is a key area of contemporary research. While classical methods exist, new strategies are being developed to improve both diastereoselectivity and enantioselectivity, often utilizing chiral auxiliaries or catalysts.

One promising approach involves the use of chiral auxiliaries derived from readily available starting materials like β-alanine and (R)- or (S)-α-phenylethylamine. For instance, a protocol has been developed for the asymmetric synthesis of α-substituted-β-amino acids where a chiral derivative of β-alanine, incorporating the α-phenylethyl group, undergoes diastereoselective alkylation. nih.gov This methodology provides a pathway to derivatives of the target compound with high stereochemical control. The use of microwave irradiation in these syntheses has been shown to significantly reduce reaction times and, in certain steps like hydrogenolysis, prevent racemization, ensuring the integrity of the desired stereoisomer. nih.gov

Another avenue of exploration is the diastereoselective synthesis of related amino alcohols through the coupling of chiral imines with various reagents. For example, a practical, large-scale synthesis of β-amino esters has been achieved by coupling a chiral imine derived from (S)-phenylglycinol with a Reformatsky reagent, yielding the product with a diastereomeric excess greater than 98%. nih.gov Such methods, which demonstrate high levels of catalyst or auxiliary control over the formation of new stereocenters, could be adapted for the synthesis of this compound and its analogs. The development of these and other novel synthetic strategies will be crucial for accessing stereochemically pure isomers of this valuable chiral ligand for further applications.

Development of Novel Applications in Asymmetric Catalysis and Organic Transformations

The utility of chiral amino alcohols as ligands in asymmetric catalysis is well-established, and this compound and its derivatives are being explored in a variety of new transformations. These ligands can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

A significant area of application is in the enantioselective addition of organozinc reagents to aldehydes. For example, a series of 1,4-amino alcohols derived from (R)-1-phenylethylamine have been successfully employed as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net In these reactions, the stereochemical outcome is primarily controlled by the chiral benzylic carbon of the ligand, leading to the formation of (S)-1-phenyl-1-propanol with high enantioselectivity. researchgate.net This demonstrates the potential of this compound to serve as an effective chiral ligand in similar carbon-carbon bond-forming reactions.

Furthermore, the development of novel chiral ligands for asymmetric reductions of prochiral ketones is an active area of research. nih.gov Chiral amino alcohols can be used to generate in situ catalysts, such as oxazaborolidines, which have shown excellent results in the asymmetric borane reduction of ketones. mdpi.com The structural features of this compound make it a promising candidate for the development of new catalysts for such reductions, potentially offering unique selectivity profiles. The exploration of this compound and its derivatives in a broader range of asymmetric transformations, including alkylations, reductions, and cycloadditions, is a key direction for future research. chemrxiv.orgacs.org

Advanced Computational Studies for Understanding Reaction Mechanisms and Stereochemical Control

To fully harness the potential of this compound as a chiral ligand, a detailed understanding of the reaction mechanisms and the origins of stereochemical control is essential. Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structures of transition states and intermediates, thereby providing insights into how the ligand dictates the stereochemical outcome of a reaction.

Computational studies can be employed to model the transition states of reactions catalyzed by metal complexes of this compound. For instance, in the context of diastereodivergent and enantioselective aza-Henry reactions catalyzed by chiral bis(amidine) ligands, DFT analysis has been used to rationalize the observed stereochemical outcomes. nih.gov These studies have revealed that a coordination complex is conserved in the transition states leading to each diastereomer and that subtle interactions, such as hydrogen bonding and dispersion forces, play a crucial role in determining diastereoselectivity. nih.gov A similar computational approach could be applied to reactions involving this compound to understand the key catalyst-substrate interactions that govern enantioselectivity.

By analyzing the energetic profiles of different reaction pathways and the geometries of the corresponding transition states, researchers can develop predictive models for the stereochemical outcome of a given reaction. This knowledge can then be used to rationally design more effective ligands and catalysts. For example, computational analysis can help in identifying the specific structural features of the ligand that are most influential in creating a highly selective chiral environment. Such in-silico studies will be invaluable in guiding the experimental development of new synthetic methodologies and catalytic applications for this compound, ultimately accelerating the discovery of more efficient and selective asymmetric transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.